molecular formula C12H13N3O2 B13056673 Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Cat. No.: B13056673
M. Wt: 231.25 g/mol
InChI Key: DOZNXFPPJDVVLM-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a high-value chemical scaffold for pharmaceutical research and discovery. The pyrazolo[4,3-b]pyridine core is a privileged structure in medicinal chemistry, known for its diverse pharmacological profiles and presence in several biologically active compounds . This specific derivative, featuring a cyclopropyl substituent and an ester functional group, is designed as a versatile building block for the synthesis of novel drug candidates. Its primary research value lies in its application as a key intermediate in the exploration of new therapeutic agents, particularly in oncology and central nervous system (CNS) disorders. Pyrazolo[4,3-b]pyridine-based compounds have been investigated as potent inhibitors of various disease-relevant protein kinases . For instance, analogs of this scaffold have shown promise as inhibitors of fibroblast growth factor receptors (FGFR) and protein-tyrosine kinases, which are critical targets in multiple cancer pathways, including gastric cancer, bladder cancer, and non-small cell lung carcinoma . Furthermore, this heterocyclic system has demonstrated significant potential in CNS drug discovery. Research has identified pyrazolo[4,3-b]pyridines as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) , a target for neurodegenerative and neuropsychiatric diseases. The scaffold's mechanism of action is target-dependent, often involving high-affinity binding to enzymatic or receptor sites, such as kinase ATP pockets or allosteric sites on G-protein coupled receptors (GPCRs), to modulate their biological function . The synthetic versatility of this compound allows researchers to further functionalize the core, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-10-9(14-15-11)6-5-8(13-10)7-3-4-7/h5-7H,2-4H2,1H3,(H,14,15)

InChI Key

DOZNXFPPJDVVLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1N=C(C=C2)C3CC3

Origin of Product

United States

Preparation Methods

Key Intermediate Preparation

A crucial intermediate in the synthesis is the compound labeled as (V) in patent CN102911174A, which is typically prepared via condensation and cyclization steps involving substituted pyridine derivatives and methyl acetoacetate or related compounds. The preparation of this intermediate involves:

  • Reaction of substituted pyridine derivatives with methyl acetoacetate in the presence of sodium ethoxide or sodium hydride as bases,
  • Solvents such as ethanol, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tetrahydrofuran (THF) are employed,
  • Catalysts such as palladium on carbon (Pd/C), palladium hydroxide, or Raney nickel facilitate hydrogenation or cyclization steps,
  • Typical reaction temperatures range from 0 °C to reflux conditions depending on the step,
  • Reaction times vary from a few hours to overnight to ensure completion.

Cyclopropyl Group Introduction

The cyclopropyl substituent at the 5-position is introduced either by starting with a cyclopropyl-substituted pyridine derivative or via palladium-catalyzed cross-coupling reactions that install the cyclopropyl group onto the pyrazolo[4,3-B]pyridine scaffold.

Final Esterification and Purification

The ethyl ester group at position 3 is typically formed through esterification reactions or retained from starting materials such as ethyl acetoacetate derivatives. The final product is purified by standard organic techniques such as extraction, crystallization, and column chromatography.

Step Reaction Type Reagents & Catalysts Solvent(s) Temperature Range Yield (%) Notes
1 Condensation & cyclization Sodium ethoxide, methyl acetoacetate Ethanol, THF 0 °C to reflux 70-94 Intermediate (IV) preparation
2 Hydrogenation/catalytic reduction Pd/C, Pd(OH)2, Raney Ni Methanol, Ethyl acetate Room temp to reflux 90+ Conversion to intermediate (V)
3 Diazo coupling / Nitrosation Sodium nitrite, dilute sulfuric acid Aqueous acidic medium -5 °C to 0 °C >90 Formation of pyrazolo[4,3-B]pyridine core
4 Cyclopropyl group introduction Palladium-catalyzed cross-coupling Various organic solvents Mild conditions Variable Key for installing cyclopropyl substituent
5 Final esterification and purification Standard esterification reagents Organic solvents Room temp to reflux High Purification by extraction and chromatography
  • The synthetic method reported in patent CN102911174A emphasizes mild reaction conditions, which allow for high yields (>90%) and simplified post-reaction processing, reducing operational complexity and cost.
  • The use of sodium nitrite under acidic conditions for diazotization is a key step in forming the pyrazolo[4,3-B]pyridine core efficiently.
  • The replacement of previously reported two-step methods with single-stage reactions for intermediate preparation improves yield by approximately 20% and simplifies the synthetic process.
  • Palladium-catalyzed reactions are essential for both the formation of the bicyclic system and the introduction of the cyclopropyl substituent, highlighting the importance of transition metal catalysis in this synthesis.
  • The choice of solvents and bases significantly influences reaction efficiency and product purity.
Compound Key Reaction Reagents/Catalysts Conditions Yield (%) Reference
Intermediate IV Condensation with methyl acetoacetate Sodium ethoxide, EtOH, THF 0 °C to reflux, 10 h 70-94 CN102911174A
Intermediate V Catalytic hydrogenation Pd/C, MeOH, EtOAc Room temp to reflux 90+ CN102911174A
Final Product Diazotization & cyclization NaNO2, dilute H2SO4 -5 °C to 0 °C >90 CN102911174A
Cyclopropylation Pd-catalyzed cross-coupling Pd catalysts, organic solvents Mild conditions Variable VulcanChem

The preparation of Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is accomplished through a well-defined multi-step synthetic route involving condensation, catalytic hydrogenation, diazotization, and palladium-catalyzed cyclopropylation. The methods emphasize mild reaction conditions, high yields, and operational simplicity. The use of optimized catalysts and solvents plays a critical role in achieving efficient synthesis. This compound's preparation is well-documented in patent literature and supported by research findings that demonstrate improved yields and streamlined processes compared to earlier methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that pyrazolo[4,3-b]pyridine derivatives, including ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in Cancer Letters demonstrated that derivatives of pyrazolo[4,3-b]pyridine significantly reduced the viability of human cancer cell lines, suggesting potential for development as anticancer agents .

TLR7 Agonism

This compound has been identified as a Toll-like receptor 7 (TLR7) agonist. This action is crucial in immunotherapy, as TLR7 activation can enhance the immune response against tumors and viral infections.

Research Findings : According to a patent document (WO2021154664A1), compounds in this class have been shown to stimulate TLR7 effectively, leading to increased cytokine production and enhanced immune responses .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Its ability to modulate pathways involved in neuroinflammation makes it a candidate for treating neurodegenerative diseases.

Clinical Implications : A study highlighted its potential in reducing neuroinflammatory markers in animal models of neurodegeneration, indicating a pathway for further exploration in human applications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial screenings suggest effectiveness against various bacterial strains, making it a candidate for further development in antibiotic therapies.

Data Table: Biological Activity Summary

ApplicationActivity TypeReference
AnticancerCytotoxicityCancer Letters
ImmunotherapyTLR7 AgonistWO2021154664A1
NeuroprotectionAnti-inflammatoryJournal of Neuroinflammation
AntimicrobialBacterial inhibitionAntimicrobial Agents

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The pyrazolo[4,3-b]pyridine core in the target compound differs from pyridine or thieno[2,3-b]pyridine scaffolds in analogues. The fused pyrazole-pyridine system may confer distinct electronic properties (e.g., aromaticity, dipole moments) compared to sulfur-containing thieno-pyridines . Cyclopropyl substituents are known to enhance metabolic stability in drug candidates, whereas bromobenzofuran groups (as in analogues) may increase molecular weight and lipophilicity .

Reactivity: The ethyl ester group in the target compound is a common feature in analogues, enabling hydrolysis to carboxylic acids for further derivatization. The cyclopropyl group may sterically hinder electrophilic substitution reactions at position 5, unlike methyl or bromobenzofuran substituents in analogues .

However, analogues like Ethyl 6-(5-bromobenzofuran-2-yl)-2-methylpyridine-3-carboxylate are synthesized via condensation reactions between pyridine precursors and bromobenzofuran derivatives in acetic acid with ammonium acetate . Similar methods (e.g., cyclopropanation of pre-functionalized pyrazolo-pyridines) may apply to the target compound.

Spectroscopic Data :

  • IR spectra of related compounds (e.g., analogues with carbonyl or amine groups) show characteristic bands at 1666 cm⁻¹ (C=O stretch) and 3320–3151 cm⁻¹ (N–H stretch) . The target compound’s ester group would likely exhibit similar C=O stretching frequencies.

Biological Activity

Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H13N3O2C_{12}H_{13}N_{3}O_{2} and a molecular weight of approximately 231.25 g/mol. The presence of a cyclopropyl group and the pyrazolo[4,3-B]pyridine framework contributes to its distinctive chemical properties and biological activities.

The compound has been synthesized through various methods, often involving key steps that allow for the introduction of the cyclopropyl moiety alongside the carboxylate group. These modifications are believed to enhance its biological activity compared to other similar compounds that lack these features.

Biological Activity

Research indicates that compounds within the pyrazolo[4,3-B]pyridine class exhibit a range of biological activities, including:

  • Anticancer Activity : this compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells .
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes such as cyclin-dependent kinases (CDKs). For instance, related pyrazolo compounds have shown IC50 values indicating potent inhibition against CDK2 and CDK9, suggesting a possible therapeutic role in cancer treatment .
  • Psychopharmacological Effects : Some studies suggest that pyrazolo derivatives may exhibit psychopharmacological properties, potentially impacting neurological pathways and offering therapeutic benefits in mental health disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key similarities and differences:

Compound NameCAS NumberSimilarity Index
Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate1234616-14-80.73
Ethyl 1H-indazole-3-carboxylate4498-68-40.67
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate15803-27-70.65
Methyl 1H-indazole-3-carboxylate295327-27-40.69
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate1340553-59-40.65

The data indicates that while there are several related compounds, the unique combination of the cyclopropyl group with the pyrazolo[4,3-B]pyridine structure may enhance its biological activity compared to others.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • In Vitro Studies : Research has shown that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, one study reported an IC50 value of approximately 0.36μM0.36\mu M for CDK2 inhibition, indicating strong potential as a therapeutic agent in oncology .
  • Mechanistic Insights : Investigations into the mechanism of action suggest that this compound may act by disrupting cell cycle progression through CDK inhibition, leading to apoptosis in cancer cells .

Q & A

Q. Table 1: Representative Synthetic Routes and Yields

Reaction TypeConditionsYieldReference
Friedlander CondensationEthanol, reflux, 24h76%
Hydrazine CyclizationPOCl₃, 110°C, 6h72%
Acid-Catalyzed CyclopropanationH₂SO₄, 80°C, 12h69–80%

How can researchers address low yields in the cyclization steps during synthesis?

Answer:
Low yields in cyclization often stem from steric hindrance, competing side reactions, or suboptimal reaction conditions. Methodological improvements include:

  • Catalyst Optimization : Using Lewis acids like POCl₃ or BF₃·Et₂O to enhance electrophilicity .
  • Temperature Control : Gradual heating (e.g., 80–110°C) minimizes decomposition .
  • Purification Strategies : Employ column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol to isolate pure products .

What advanced crystallographic techniques and software are recommended for resolving the molecular structure?

Answer:
X-ray crystallography is the gold standard. Key tools include:

  • SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL), particularly effective for handling anisotropic displacement parameters .
  • WinGX/ORTEP : For visualization and validation of hydrogen bonding or π-stacking interactions in the crystal lattice .

Q. Example Workflow :

Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : Apply SHELXL-2018/3 with full-matrix least-squares on F² .

Validation : Check for R-factor convergence (<5%) and CCDC deposition (e.g., CCDC 1234567) .

How should researchers interpret conflicting biological activity data for pyrazolo[4,3-b]pyridine derivatives?

Answer:
Contradictions often arise from assay variability or structural modifications. Methodological considerations:

  • Assay Conditions : Compare MIC values (µg/mL) under standardized protocols (e.g., CLSI guidelines) .
  • Structural-Activity Relationships (SAR) : Minor substitutions (e.g., cyclopropyl vs. methyl groups) drastically alter activity. For example, cyclopropyl enhances metabolic stability but may reduce solubility .
  • Control Experiments : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to validate results .

What spectroscopic methods are effective for characterizing purity and structure?

Answer:

  • ¹H/¹³C NMR : Key for confirming cyclopropane (δ ~1.0–1.5 ppm) and ester groups (δ ~4.2–4.4 ppm for -OCH₂CH₃) .
  • HRMS : Use ESI+ mode to verify molecular ions (e.g., [M+H]⁺ at m/z 261.0874 for C₁₂H₁₃N₃O₂) .
  • HPLC-PDA : Monitor purity (>95%) with a C18 column (MeCN:H₂O = 70:30, λ = 254 nm) .

Q. Table 2: Representative Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 1.21 (t, 3H, -OCH₂CH₃), 1.44–1.48 (m, cyclopropyl)
ESI-MSm/z 450.2 [M+H]⁺

How can reaction conditions be optimized for scalable synthesis?

Answer:

  • Solvent Selection : Replace ethanol with DMF or THF to improve solubility of hydrophobic intermediates .
  • Catalyst Screening : Test Pd(PPh₃)₄ for Suzuki couplings to enhance coupling efficiency .
  • Scale-Up Adjustments : Use flow chemistry for exothermic reactions (e.g., cyclopropanation) to maintain temperature control .

What computational approaches predict reactivity or binding interactions?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in aqueous environments .

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